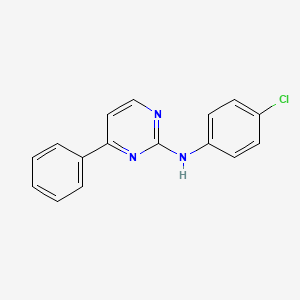
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Overview
Description
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrimidine ring.
Mechanism of Action
Target of Action
It is known that 2-aminopyrimidine derivatives have shown activity against organisms causing sleeping sickness, such as trypanosoma brucei rhodesiense, and malaria, such as plasmodium falciparum .
Mode of Action
It is known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of parasites such as trypanosoma and plasmodium .
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)amino-4-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . The compound’s interaction with these biomolecules is primarily through binding to their active sites, thereby altering their activity and function.
Cellular Effects
The effects of 2-(4-Chlorophenyl)amino-4-phenylpyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis, or programmed cell death, in these cells by activating specific genes involved in the apoptotic process.
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)amino-4-phenylpyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, as the compound can act as a transcriptional regulator . Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes essential for protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)amino-4-phenylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)amino-4-phenylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-(4-Chlorophenyl)amino-4-phenylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to a decrease in nucleotide levels, affecting cell proliferation and growth.
Transport and Distribution
Within cells and tissues, 2-(4-Chlorophenyl)amino-4-phenylpyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)amino-4-phenylpyrimidine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to regulate gene expression and affect cellular processes.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine typically involves several steps. One common method starts with the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their biological activities.
4-Phenylpyrimidine derivatives: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVZTGEKVVKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


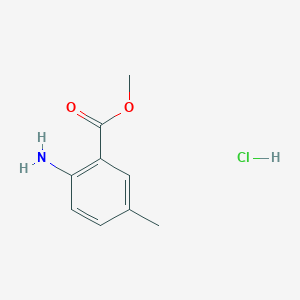
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)

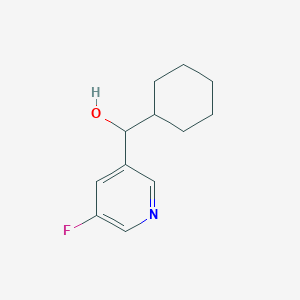
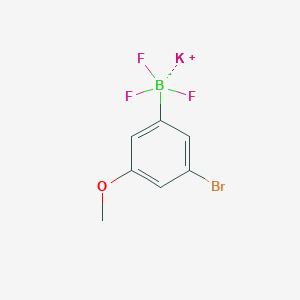
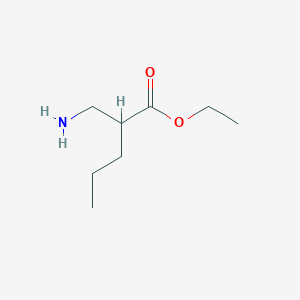

![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
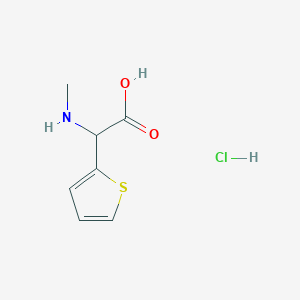
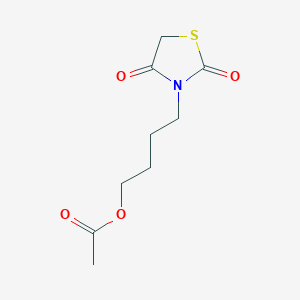
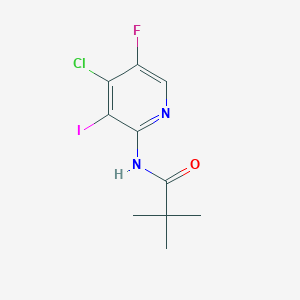
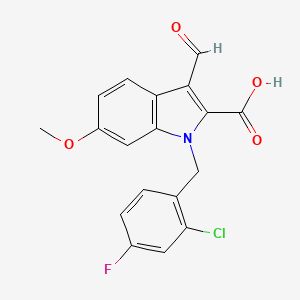
![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

